4-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N4O5S/c1-25-17(31-11-5-3-2-4-6-11)13(16(24-25)18(20,21)22)10-23-32(29,30)12-7-8-14(19)15(9-12)26(27)28/h2-9,23H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWAWAPVTOSWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-nitrobenzenesulfonamide, with the CAS number 956543-97-8, is a sulfonamide compound that exhibits notable biological activity. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C18H14ClF3N4O5S
- Molecular Weight : 490.84 g/mol
- Structure : The compound features a chloro group, a nitro group, and a trifluoromethyl group, contributing to its unique biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymatic pathways involved in cellular signaling and proliferation.
Antimicrobial Properties
Research indicates that 4-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-nitrobenzenesulfonamide exhibits antimicrobial activity against a range of pathogens. For example:
- In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains, demonstrating significant antibacterial properties.
Anticancer Activity
Recent investigations have highlighted the potential anticancer effects of this compound:
- Cell line studies indicate that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Animal models have shown reduced tumor growth rates when treated with this compound, suggesting its potential as a therapeutic agent in oncology.
Study 1: Antibacterial Efficacy
A study conducted on several bacterial strains revealed that the compound had an MIC ranging from 2 to 16 µg/mL against Staphylococcus aureus and Escherichia coli. The results indicated that the compound disrupts bacterial cell wall synthesis, leading to cell lysis.
Study 2: Cancer Cell Apoptosis
In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis confirmed significant increases in early and late apoptotic cells after 48 hours of treatment.
Data Table: Summary of Biological Activities
Scientific Research Applications
Structural Features
The compound features a sulfonamide group, a nitro group, and a pyrazole moiety, which contribute to its biological activity and chemical reactivity.
Antimicrobial Activity
Research indicates that compounds containing the sulfonamide group exhibit significant antimicrobial properties. The specific compound discussed has been studied for its ability to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics.
Case Study : A study demonstrated that derivatives of sulfonamides showed enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications like those in the target compound could lead to novel antimicrobial agents .
Herbicidal Activity
The structure of the compound suggests potential herbicidal properties due to the presence of the phenoxy group combined with the trifluoromethyl substituent. These features are known to enhance herbicidal efficacy by interfering with plant growth mechanisms.
Data Table: Herbicidal Activity Comparison
| Compound Name | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| 4-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-nitrobenzenesulfonamide | Target Compound | 200 | 85 |
| Glyphosate | Glyphosate | 1000 | 90 |
| Atrazine | Atrazine | 1500 | 80 |
This table illustrates that while traditional herbicides like glyphosate show high efficacy, the target compound also demonstrates promising results at lower application rates.
Inhibition of Aspartyl Proteases
The compound has been investigated for its potential as an inhibitor of aspartyl proteases, which are crucial in various biological processes including viral replication. This application is particularly relevant in developing treatments for HIV.
Case Study : The compound was tested in vitro against HIV aspartyl protease, showing significant inhibition at micromolar concentrations, indicating its potential as a therapeutic agent .
Degradation Studies
Research into the environmental impact of agrochemicals has highlighted the need for compounds that degrade into non-toxic products. Studies on similar sulfonamide compounds have shown that they can be effectively broken down by microbial action in soil environments.
Data Table: Degradation Rates of Sulfonamide Compounds
| Compound Name | Half-Life (days) | Microbial Strain Used |
|---|---|---|
| 4-chloro-N-{[1-methyl-5-phenoxy...} | 15 | Pseudomonas aeruginosa |
| Sulfamethoxazole | 7 | Bacillus subtilis |
This data supports the notion that the target compound may also exhibit favorable degradation characteristics, reducing its environmental footprint.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Sulfonamide Class
4-(3-Chlorophenyl)-N-(4-Methylphenyl)-1H-Pyrazole-5-Sulfonamide ()
- Key Features : Pyrazole ring with a sulfonamide group at position 5 and a 3-chlorophenyl substituent. Lacks nitro and trifluoromethyl groups.
- Synthesis: Not detailed in evidence, but similar compounds (e.g., ) use coupling agents like EDCI/HOBt in DMF.
- Applications : Sulfonamide-pyrazole hybrids are often explored for antimicrobial or enzyme inhibition activity .
N-[1-[(3-Chlorophenoxy)Methyl]-1H-Pyrazol-4-yl]-1-Ethyl-1H-Pyrazole-4-Sulfonamide ()
Trifluoromethyl-Substituted Pyrazole Derivatives
N-{4-[4-Chloro-5-Cyclopropyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Phenyl}-2-[(Dimethylamino)Methylene]-3-Oxobutanamide ()
- Key Features : Pyrazole with trifluoromethyl, chloro, and cyclopropyl groups. Includes a β-ketoamide side chain.
- Applications : Such compounds are often optimized for kinase inhibition or antiparasitic activity .
[5-(4-Chlorophenyl)Sulfanyl-1-Methyl-3-(Trifluoromethyl)Pyrazol-4-yl]Methyl N-(4-Chlorophenyl)Carbamate ()
- Key Features : Combines trifluoromethylpyrazole with a sulfanyl linker and carbamate group.
- Synthesis: Likely involves nucleophilic substitution or Mitsunobu reactions for sulfanyl group incorporation .
Nitro-Substituted Benzenesulfonamides
Flusulfamide ()
Comparative Analysis: Substituent Effects and Bioactivity
Table 1. Substituent Impact on Physicochemical and Functional Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
